Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate
Description
Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate is a sulfonamide-based benzoate ester characterized by a seven-membered oxazepane ring attached via a sulfonyl group to the para position of the ethyl benzoate backbone. The oxazepane ring, containing both oxygen and nitrogen atoms, introduces steric flexibility and polar functionality, distinguishing it from simpler aromatic or aliphatic sulfonamide derivatives.
Properties
IUPAC Name |
ethyl 4-(oxazepan-2-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-2-19-14(16)12-6-8-13(9-7-12)21(17,18)15-10-4-3-5-11-20-15/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVVMZOWFAKGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The oxazepane ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the sulfonylated oxazepane with benzoic acid or its derivatives using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(oxazepan-2-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazepane ring may also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Oxazepane Sulfonyl vs. However, SABA1’s aromatic sulfonamide and carbamoyl groups may improve π-π stacking and hydrogen bonding, contributing to its antimicrobial potency .
- Oxazepane vs. Epoxide () : The oxirane (epoxide) in ’s compound introduces electrophilic reactivity, enabling covalent interactions absent in the saturated oxazepane ring. This difference suggests divergent applications—epoxides in crosslinking polymers vs. oxazepanes in stable drug intermediates .
Substituent Electronic Effects
- Oxazepane vs. Dimethylamino (): Ethyl 4-(dimethylamino)benzoate’s electron-donating dimethylamino group enhances photopolymerization efficiency in resins. In contrast, the electron-withdrawing sulfonyl group in the target compound may reduce reactivity, favoring applications requiring controlled release or stability .
- Heterocyclic Modifications () : Pyridazine (I-6230) and benzimidazole (A21) substituents introduce aromatic nitrogen atoms, which can modulate solubility and target affinity. The oxazepane’s nitrogen and oxygen may offer balanced hydrophilicity, improving bioavailability compared to purely hydrophobic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
